molecular formula C17H10N2O3 B4918669 6-Nitro-1-phenylbenzo[cd]indol-2-one

6-Nitro-1-phenylbenzo[cd]indol-2-one

Cat. No.: B4918669
M. Wt: 290.27 g/mol
InChI Key: JNEMVWCJPKWEFZ-UHFFFAOYSA-N
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Description

6-Nitro-1-phenylbenzo[cd]indol-2-one is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in various natural products and synthetic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1-phenylbenzo[cd]indol-2-one typically involves the construction of the indole ring system. One common method is the cyclization of ortho-substituted anilines or halobenzenes, followed by the formation of C–C or C–N bonds . Specific reaction conditions may include the use of palladium catalysts, Lewis acids, and various bases under reflux conditions .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1-phenylbenzo[cd]indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Cancer Therapy

One of the primary applications of 6-Nitro-1-phenylbenzo[cd]indol-2-one lies in its potential as an anti-cancer agent. Research indicates that compounds within the benzo[cd]indole family exhibit significant anti-proliferative effects against various cancer cell lines. The compound's mechanism involves the modulation of critical signaling pathways associated with cell cycle regulation and apoptosis.

Key Findings:

  • Mechanism of Action: The compound may function as an inhibitor of specific kinases involved in cell cycle progression, which could lead to increased apoptosis in cancer cells.
  • Combination Therapy: It has been suggested that this compound could be used in combination with other chemotherapeutic agents to enhance efficacy and reduce resistance observed in traditional therapies .

Inhibition of Kynurenine Pathway

Recent studies have highlighted the role of kynurenine pathway metabolites in various diseases, including cancer and neurodegenerative disorders. This compound has been explored for its potential to inhibit enzymes involved in this pathway, which may have therapeutic implications for conditions associated with elevated kynurenine levels.

Research Insights:

  • Therapeutic Potential: Inhibiting the kynurenine pathway could alleviate symptoms related to chronic diseases and improve patient outcomes .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may exhibit neuroprotective properties. This potential application is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Studies:

  • Neuroprotection Mechanisms: Studies have indicated that certain derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting a role in neuroprotection .

Data Tables

Application AreaMechanism of ActionKey Studies/References
Cancer TherapyInhibition of cell cycle kinases ,
Kynurenine PathwayEnzyme inhibition
NeuroprotectionProtection against oxidative stress ,

Mechanism of Action

The mechanism of action of 6-Nitro-1-phenylbenzo[cd]indol-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring system can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Nitro-1-phenylbenzo[cd]indol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the nitro group and the phenyl substitution enhances its potential for various applications in research and industry .

Properties

IUPAC Name

6-nitro-1-phenylbenzo[cd]indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O3/c20-17-13-8-4-7-12-14(19(21)22)9-10-15(16(12)13)18(17)11-5-2-1-3-6-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNEMVWCJPKWEFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=C4C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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